2-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide
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Overview
Description
2-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture .
Preparation Methods
The synthesis of 2-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of a primary alcohol or aldehyde with molecular iodine in the presence of ammonia to obtain a nitrile intermediate. This intermediate then undergoes a [3+2] cycloaddition with dicyandiamide and sodium azide . Industrial production methods often utilize microwave-assisted reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
2-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the biological activity of these acids. This interaction can lead to the inhibition of enzymes or receptors involved in various biological processes . The compound’s electron-donating and electron-withdrawing properties also play a role in its activity, stabilizing electrostatic repulsion and enhancing receptor-ligand interactions .
Comparison with Similar Compounds
2-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide can be compared with other tetrazole-containing compounds, such as:
N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide: This compound also features a tetrazole ring and exhibits similar biological activities.
2-methyl-N-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl}aniline: Another tetrazole derivative with comparable chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C11H13N5O |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-methyl-N-[3-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C11H13N5O/c1-8(2)11(17)13-9-4-3-5-10(6-9)16-7-12-14-15-16/h3-8H,1-2H3,(H,13,17) |
InChI Key |
QOLBLPQDJUWYIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)N2C=NN=N2 |
Origin of Product |
United States |
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